5-Bromo-isothiazol-3-ylamine
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Overview
Description
5-Bromo-isothiazol-3-ylamine is a heterocyclic compound with the molecular formula C₃H₃BrN₂S. It is a derivative of isothiazole, characterized by the presence of a bromine atom at the 5-position and an amine group at the 3-position of the isothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-isothiazol-3-ylamine typically involves the bromination of isothiazole derivatives. One common method includes the reaction of isothiazole with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position. The resulting 5-bromo-isothiazole is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-isothiazol-3-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Catalysts such as palladium or nickel are employed along with appropriate ligands.
Major Products Formed
The major products formed from these reactions include various substituted isothiazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-Bromo-isothiazol-3-ylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Material Science: The compound is utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and protein interactions.
Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-isothiazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-isothiazol-3-ylamine
- 5-Fluoro-isothiazol-3-ylamine
- 5-Methyl-isothiazol-3-ylamine
Comparison
Compared to its analogs, 5-Bromo-isothiazol-3-ylamine exhibits unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it more versatile in synthetic applications. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s biological activity and binding affinity to molecular targets .
Properties
IUPAC Name |
5-bromo-1,2-thiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c4-2-1-3(5)6-7-2/h1H,(H2,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJASRKNUJYYLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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